molecular formula C6H6N2OS B12907430 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 139218-70-5

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12907430
CAS No.: 139218-70-5
M. Wt: 154.19 g/mol
InChI Key: MJKCMOMFNMNOLS-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine ring structure, which imparts distinct chemical and biological properties. The molecular formula of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is C6H8N2OS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often employed in the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, derivatives of this compound have been evaluated as antagonists of the 5-HT2A receptor, which is involved in neurotransmission .

Comparison with Similar Compounds

  • 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine hydrobromides
  • 2-Substituted thiazolo[3,2-a]pyrimidine derivatives
  • Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates

Comparison: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific ring structure and the presence of an active methylene group, which makes it highly reactive towards electrophiles. This reactivity distinguishes it from other similar compounds and enhances its utility in various chemical reactions and biological applications .

Properties

CAS No.

139218-70-5

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

6,7-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h3-4H,1-2H2

InChI Key

MJKCMOMFNMNOLS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1=O)C=CS2

Origin of Product

United States

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